molecular formula C7H7NO3S B1423643 Ethyl 2-formyl-1,3-thiazole-5-carboxylate CAS No. 509083-71-0

Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Cat. No. B1423643
M. Wt: 185.2 g/mol
InChI Key: ASUKDVMXENQHDY-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 509083-71-0 . Its molecular weight is 185.2 .


Molecular Structure Analysis

The InChI Code for Ethyl 2-formyl-1,3-thiazole-5-carboxylate is 1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a compound with a molecular weight of 185.2 .

Scientific Research Applications

Synthesis of Novel 2-Amino-1,3-Thiazole-5-Carboxylates

Ethyl 2-formyl-1,3-thiazole-5-carboxylate has been utilized in synthesizing novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement. This process has been significant for producing a variety of amines from primary, secondary, and aryl amines, showcasing the compound's versatility in chemical synthesis (Baker & Williams, 2003).

Photochromic Properties of Pyrazole Derivatives

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative, exhibits unique photochromic properties. Upon light irradiation, it changes color, a reaction that is reversible by melting or dissolving in solvents. This property is based on a photochemical intramolecular hydrogen abstraction, indicating the potential of ethyl 2-formyl-1,3-thiazole-5-carboxylate derivatives in developing photoresponsive materials (Yokoyama et al., 2004).

One-Pot Synthesis of Functionalized Compounds

A straightforward one-pot synthesis method has been developed for functionalized ethyl 1,3-thiazole-5-carboxylates. This method involves reacting 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid, highlighting the compound's role in facilitating efficient synthesis processes (Yavari et al., 2009).

Crystal Structure Analysis

The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, providing insights into its molecular interactions and hydrogen-bonding patterns. This information is crucial for understanding the compound's behavior in various applications (Lynch & Mcclenaghan, 2004).

Biological Applications

Antimicrobial Activity Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized for antimicrobial studies. The derivatives exhibited significant activity against various bacterial and fungal strains, underlining the potential of ethyl 2-formyl-1,3-thiazole-5-carboxylate derivatives in developing new antimicrobial agents (Desai et al., 2019).

Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Its efficiency as a mixed-type inhibitor increases with concentration and temperature, demonstrating its potential in industrial applications to prevent metal corrosion (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 2-formyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKDVMXENQHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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